molecular formula C11H18BF3KNO2 B2532348 Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate CAS No. 2416056-16-9

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate

Cat. No. B2532348
CAS RN: 2416056-16-9
M. Wt: 303.17
InChI Key: VEKJWDNXGOYMIU-UHFFFAOYSA-N
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Description

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate is a chemical compound with the CAS Number: 1364936-24-2 . It has a molecular weight of 321.19 and its linear formula is C11H20BF3KNO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 . This indicates the presence of a piperidin-4-yl ring with a tert-butoxycarbonyl group attached to it, along with a trifluoroborate group.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Couplings

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate has been utilized in Suzuki-type coupling reactions. These reactions are essential in creating complex organic molecules, including pharmaceuticals and polymers. The compound demonstrated effectiveness in coupling with various aryl and hetaryl bromides, showcasing its versatility in chemical synthesis (Kassis, Bénéteau, Mérour, & Routier, 2009).

Inorganic Salt Supramolecular Assemblies

In the realm of supramolecular chemistry, this compound contributes to the formation of supramolecular salts. These salts are hybrid materials combining organic and inorganic components, potentially useful in creating novel materials with unique properties (Gattuso et al., 2006).

Synthesis of Piperidine and Pyrrolidine Systems

This compound is significant in the synthesis of chiral pyrrolidine and piperidine systems. These systems are crucial in the development of alkaloids and chiral intermediates, which have applications in pharmaceuticals and asymmetric synthesis (Park et al., 2011).

Formation of Arylimidazoles

The this compound plays a role in the synthesis of arylimidazoles. These compounds have diverse applications in pharmaceuticals and agrochemicals, demonstrating the compound's importance in heterocyclic chemistry (Dell'erba, Novi, Petrillo, & Tavani, 1997).

Application in Organometallic Chemistry

This compound is used in the preparation of organotrifluoroborates, which are essential in organometallic chemistry for creating novel organic compounds. Its application here shows its role in expanding the toolbox for synthetic chemists (Molander & Petrillo, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements associated with this compound include H302-H312-H315-H319-H332-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJWDNXGOYMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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